N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is a hydrazone derivative known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a hydrazone linkage, which is formed by the condensation of hydrazides with aldehydes or ketones. The structure of this compound includes a 2-hydroxyphenyl group and a 4-methoxybenzohydrazide moiety, making it a valuable ligand in coordination chemistry and a potential candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxyacetophenone and 4-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
Reactants: 2-hydroxyacetophenone and 4-methoxybenzohydrazide.
Solvent: Ethanol.
Conditions: Reflux for several hours (typically 4-6 hours).
Product Isolation: The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol to obtain the pure product.
Industrial Production Methods
In an industrial setting, the synthesis of N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives, typically using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H$_2$O$_2$), potassium permanganate (KMnO$_4$).
Reduction: Sodium borohydride (NaBH$_4$), lithium aluminum hydride (LiAlH$_4$).
Substitution: Nitric acid (HNO$_3$) for nitration, halogens (Cl$_2$, Br$_2$) for halogenation.
Major Products
Oxidation: Corresponding oxides and quinones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-3-METHOXYBENZOHYDRAZIDE: Similar structure but with a different position of the methoxy group.
N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-CHLOROBENZOHYDRAZIDE: Contains a chloro group instead of a methoxy group.
N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-NITROBENZOHYDRAZIDE: Contains a nitro group, which significantly alters its chemical properties.
Uniqueness
N’~1~-[1-(2-HYDROXYPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE is unique due to the presence of both hydroxyl and methoxy groups, which enhance its ability to form hydrogen bonds and interact with various biological targets. This dual functionality makes it a versatile compound in both coordination chemistry and biological applications.
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(14-5-3-4-6-15(14)19)17-18-16(20)12-7-9-13(21-2)10-8-12/h3-10,19H,1-2H3,(H,18,20)/b17-11+ |
InChI Key |
RUJRYDHOXTZRHX-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.